molecular formula C25H19N3O5S B12129815 5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12129815
M. Wt: 473.5 g/mol
InChI Key: KGKDMLHNOQVRFA-UHFFFAOYSA-N
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Description

5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a furan-2-carbonyl group, a hydroxy group, and a thiadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzyloxyphenyl intermediate: This can be achieved through the reaction of benzyl alcohol with a phenol derivative under basic conditions.

    Introduction of the furan-2-carbonyl group: This step may involve the acylation of the benzyloxyphenyl intermediate with a furan-2-carbonyl chloride in the presence of a base.

    Cyclization to form the pyrrol-2-one ring: The cyclization reaction can be carried out using appropriate reagents and conditions to form the pyrrol-2-one core.

    Incorporation of the thiadiazolyl group: This step may involve the reaction of the intermediate with a thiadiazole derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The furan-2-carbonyl group can be reduced to a furan-2-methyl group under suitable conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the furan-2-carbonyl group would yield a furan-2-methyl group.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development: The compound’s unique structure may exhibit biological activity, making it a potential candidate for drug development.

    Biochemical Studies: It can be used in studies to understand its interaction with biological molecules.

Medicine

    Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases.

    Diagnostic Tools: It can be used in the development of diagnostic assays.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can be used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one analogs: Compounds with similar structures but different substituents.

    Other pyrrol-2-one derivatives: Compounds that share the pyrrol-2-one core but have different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H19N3O5S

Molecular Weight

473.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylmethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19N3O5S/c1-15-26-27-25(34-15)28-21(20(23(30)24(28)31)22(29)19-8-5-13-32-19)17-9-11-18(12-10-17)33-14-16-6-3-2-4-7-16/h2-13,21,30H,14H2,1H3

InChI Key

KGKDMLHNOQVRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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